Methyl 2-bromo-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-bromo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethyl groups
Mechanism of Action
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which can influence its reactivity and interactions with other molecules .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(trifluoromethyl)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: The methyl ester group can be oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce the corresponding alcohol or aldehyde .
Scientific Research Applications
Methyl 2-bromo-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- Methyl 2-bromo-4-fluoro-5-nitrobenzoate
- Methyl 2-bromo-5-hydroxybenzoate
Uniqueness
Methyl 2-bromo-4-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This arrangement can significantly affect its chemical reactivity and physical properties compared to other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic and steric effects that can enhance the compound’s stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
methyl 2-bromo-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSKYELSIMPUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673197 | |
Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-90-3 | |
Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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